REACTION_SMILES
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[C:1](=[O:2])([OH:3])[c:4]1[c:5]([CH3:12])[o:6][c:7]([CH3:11])[cH:8][c:9]1=[O:10].[CH2:25]([Cl:26])[Cl:27].[CH3:13][C:14](=[O:15])[Cl:16].[CH3:17][OH:18].[Na+:19].[Na+:20].[O-:21][C:22](=[O:23])[O-:24]>>[C:1](=[O:2])([O:3][CH3:13])[c:4]1[c:5]([CH3:12])[o:6][c:7]([CH3:11])[cH:8][c:9]1=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(=O)c(C(=O)O)c(C)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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COC(=O)c1c(C)oc(C)cc1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |